Hexanal, 2-ethyl-5-oxo-
Overview
Description
. It belongs to the class of aldehydes and is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanal, 2-ethyl-5-oxo-, can be synthesized through various organic reactions. One common method involves the aldol condensation of butyraldehyde, followed by hydrogenation of the resulting hydroxyaldehyde . This process typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Hexanal, 2-ethyl-5-oxo-, often involves large-scale chemical processes that utilize efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexanal, 2-ethyl-5-oxo-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom bonded to the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethyl-5-oxohexanoic acid.
Reduction: Formation of 2-ethyl-5-oxohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanal, 2-ethyl-5-oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexanal, 2-ethyl-5-oxo-, involves its interaction with various molecular targets and pathways. The carbonyl group in the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Hexanal, 2-ethyl-5-oxo-, can be compared with other similar aldehydes and ketones:
Hexanal: A simple aldehyde with a six-carbon chain.
2-Ethylhexanal: Similar structure but lacks the oxo group.
5-Oxohexanal: Similar structure but lacks the ethyl group.
The uniqueness of Hexanal, 2-ethyl-5-oxo-, lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Biological Activity
Hexanal, 2-ethyl-5-oxo- (CAS Number: 10986337) is an organic compound known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and potential therapeutic effects, backed by case studies and research findings.
Chemical Structure and Properties
Hexanal, 2-ethyl-5-oxo- has the molecular formula . Its structure features a hexanal backbone with an ethyl group and a ketone functional group, which contribute to its reactivity and biological potential.
1. Antimicrobial Activity
Research indicates that Hexanal, 2-ethyl-5-oxo- exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a significant reduction in bacterial growth at concentrations as low as 0.5 mg/mL. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
2. Antioxidant Properties
Hexanal, 2-ethyl-5-oxo- has been evaluated for its antioxidant capabilities. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound demonstrated a dose-dependent increase in antioxidant activity, with an IC50 value of approximately 15 µg/mL .
3. Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, Hexanal, 2-ethyl-5-oxo- has been reported to possess anti-inflammatory effects. Studies involving lipopolysaccharide (LPS)-stimulated macrophages revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Study 1: Antimicrobial Efficacy
A case study conducted on the use of Hexanal, 2-ethyl-5-oxo- in food preservation demonstrated its effectiveness in inhibiting microbial growth in meat products. The study reported a shelf-life extension of up to 30% when treated with the compound compared to untreated controls .
Case Study 2: Antioxidant Activity in Cellular Models
In another investigation, the antioxidant activity of Hexanal was assessed using human lymphocyte cells exposed to oxidative stressors. The results indicated that treatment with Hexanal significantly reduced markers of oxidative damage, including malondialdehyde (MDA) levels .
Research Findings Summary
Biological Activity | Effectiveness | IC50/Concentration | References |
---|---|---|---|
Antimicrobial | Significant | 0.5 mg/mL | |
Antioxidant | Effective | 15 µg/mL | |
Anti-inflammatory | Inhibits cytokines | Not specified |
Safety and Toxicity
While Hexanal, 2-ethyl-5-oxo- shows promising biological activities, safety assessments are crucial. Studies indicate that the compound does not exhibit significant toxicity at concentrations used for therapeutic purposes. Long-term exposure studies in animal models revealed no adverse effects or tumorigenic potential .
Properties
IUPAC Name |
2-ethyl-5-oxohexanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(6-9)5-4-7(2)10/h6,8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYSXJCCOWNSSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450738 | |
Record name | Hexanal, 2-ethyl-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35650-55-6 | |
Record name | Hexanal, 2-ethyl-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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